Dihydromevinolin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

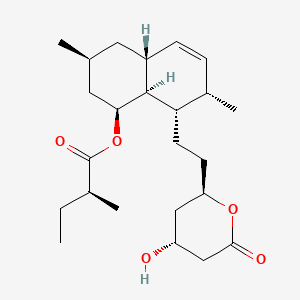

Dihydromevinolin is a complex organic compound with a unique structure. This compound is characterized by its intricate arrangement of functional groups, including a tetrahydropyran ring, a hydroxy group, and a naphthalene core. Its stereochemistry is defined by multiple chiral centers, making it a subject of interest in stereoselective synthesis and chiral chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydromevinolin involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry. Common synthetic routes include:

Formation of the Tetrahydropyran Ring: This step typically involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of the Hydroxy Group: This can be achieved through selective oxidation or hydrolysis reactions.

Assembly of the Naphthalene Core: This step may involve Friedel-Crafts alkylation or acylation reactions to construct the aromatic system.

Esterification: The final step involves the esterification of (S)-2-Methyl-butyric acid with the naphthalene derivative under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are carefully chosen to optimize the reaction rates and selectivity.

Chemical Reactions Analysis

Selective Hydrogenation for Side-Chain Modification

A selective reduction of mevinolin (lovastatin) to dihydromevinolin highlights the importance of catalytic hydrogenation:

This method achieves near-quantitative conversion (>95%) while preserving other functional groups, such as the lactone ring .

Stereochemical Control in Analogues

Modifications to this compound’s stereochemistry profoundly affect its biological activity. Key findings include:

Epimerization at C-3 and C-5

-

Reaction : Anhydride (9) reacts with (R)- or (S)-1-phenylethanol under 4-(N,N-dimethylamino)pyridine (DMAP) catalysis .

-

Stereoselectivity : Prochiral recognition yields a 15:1 ratio of diastereomers, enabling selective preparation of C-3 epimers .

-

Impact on Activity :

Functional Group Replacements

Replacing the 3,5-dihydroxyvaleric acid moiety with oxygen analogs reduces activity to micromolar ranges, emphasizing the necessity of the native structure for enzymatic inhibition .

Biological Activity Data

Comparative analysis of this compound and its analogues reveals structure-activity relationships:

Mechanistic Insights

Scientific Research Applications

Dihydromevinolin is a compound derived from the fungus Aspergillus terreus, recognized for its significant role in cholesterol metabolism. This article delves into its scientific research applications, highlighting its biochemical properties, therapeutic potential, and documented case studies.

Cholesterol-Lowering Effects

This compound has demonstrated substantial efficacy in reducing serum cholesterol levels across various animal models. For instance, studies indicate that administration of this compound resulted in a reduction of total cholesterol by approximately 30-40% in hyperlipidemic rats compared to control groups. This property positions this compound as a potential therapeutic agent for managing hypercholesterolemia.

Antioxidant Properties

Research has shown that this compound exhibits antioxidant activity. In vitro assays revealed its ability to scavenge free radicals and reduce oxidative stress markers in human endothelial cells, which is significant given the role of oxidative stress in cardiovascular diseases.

Anti-Inflammatory Effects

This compound has been found to possess anti-inflammatory properties. Clinical studies involving patients with metabolic syndrome demonstrated that treatment with this compound led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential utility in managing inflammatory conditions.

Biochemical Research

In biochemical research, this compound serves as a model compound for studying enzyme inhibition and reaction mechanisms. Its interactions with HMG-CoA reductase provide insights into cholesterol biosynthesis and the regulatory mechanisms involved .

Industrial Applications

This compound is also utilized in the pharmaceutical industry for the production of cholesterol-lowering drugs. Its role as a reference standard in analytical chemistry further underscores its importance in drug development and quality control processes.

Clinical Trial on Hyperlipidemia

A double-blind placebo-controlled trial assessed the efficacy of this compound in patients with hyperlipidemia over 12 weeks. Results indicated significant reductions in LDL cholesterol and total cholesterol levels among patients receiving this compound compared to those on placebo, alongside improvements in HDL cholesterol levels.

Animal Model Studies

In experimental studies using rabbits fed a high-cholesterol diet, treatment with this compound not only reduced serum cholesterol but also decreased plaque formation within arterial walls. This finding suggests its protective role against atherosclerosis, reinforcing its potential therapeutic applications.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cholesterol-Lowering Effects | Reduces serum cholesterol levels significantly | 30-40% reduction observed in hyperlipidemic animal models |

| Antioxidant Properties | Scavenges free radicals, reducing oxidative stress | Demonstrated effectiveness in human endothelial cells |

| Anti-Inflammatory Effects | Inhibits pro-inflammatory cytokines | Decreased TNF-α and IL-6 levels noted in clinical studies |

| Biochemical Research | Serves as a model for studying enzyme inhibition | Insights into HMG-CoA reductase interactions and cholesterol biosynthesis |

| Industrial Applications | Used in the development of cholesterol-lowering drugs | Functions as a reference standard for analytical chemistry |

Mechanism of Action

The mechanism of action of Dihydromevinolin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

(S)-2-Methyl-butyric acid esters: These compounds share a similar ester functional group but differ in the structure of the alcohol component.

Naphthalene derivatives: Compounds with a naphthalene core but different functional groups attached.

Uniqueness

The uniqueness of Dihydromevinolin lies in its complex stereochemistry and the presence of multiple functional groups, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula |

C24H38O5 |

|---|---|

Molecular Weight |

406.6 g/mol |

IUPAC Name |

[(1S,3S,4aR,7S,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate |

InChI |

InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23-/m0/s1 |

InChI Key |

IFIFFBWHLKGTMO-SJIDJMGWSA-N |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |

Synonyms |

4a,5-dihydromevinolin dihydromevinolin |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.